
2,6-Dichloronitrosobenzene
Overview
Description
3,5-Dihydroxybenzaldehyde is an organic compound with the molecular formula C7H6O3. It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups at the 3 and 5 positions on the benzene ring. This compound is a white to cream-colored crystalline solid and is known for its aromatic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dihydroxybenzaldehyde can be synthesized through various methods. One common method involves the condensation of isopropyl ethers of p-hydroxyphenyl acetic acid with 3,5-dihydroxybenzaldehyde . Another approach includes the use of sodium tetrahydroborate and trimethyl borate in tetrahydrofuran at room temperature .
Industrial Production Methods: Industrial production of 3,5-Dihydroxybenzaldehyde typically involves the catalytic oxidation of suitable precursors under controlled conditions. The specific details of industrial methods are often proprietary, but they generally aim to maximize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dihydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the activating effect of the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products:
Oxidation: 3,5-Dihydroxybenzoic acid.
Reduction: 3,5-Dihydroxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the reagent used.
Scientific Research Applications
1.1. Environmental Studies
DCNB is utilized in environmental toxicity studies due to its potential harmful effects on aquatic life and its role as a pollutant. Studies have shown that it can be toxic to fish and other aquatic organisms, making it a subject of research for assessing environmental risks associated with chlorinated compounds.
Study | Organism | Effect | Reference |
---|---|---|---|
Acute Toxicity | Fish (Leuciscus idus) | LC50 of 3.1 mg/l | OECD Guidelines |
Daphnia Toxicity | Daphnia magna | EC50 of 3 mg/l | OECD Guidelines |
1.2. Toxicological Research
Research has indicated that DCNB exhibits mutagenic properties in various biological assays. It has been studied for its potential to cause genetic mutations and other toxicological effects.
- Case Study : A study demonstrated that DCNB induced chromosomal aberrations in mammalian cell lines, indicating its mutagenic potential under specific conditions .
2.1. Synthesis of Dyes
DCNB serves as an intermediate in the production of various dyes and pigments. Its chlorinated structure allows for further chemical modifications that are essential in dye synthesis.
- Example : It is used to manufacture azo dyes, which are widely applied in textiles and food industries due to their vibrant colors and stability .
2.2. Pharmaceutical Intermediates
The compound is also employed as an intermediate in the synthesis of pharmaceutical agents. Its derivatives are involved in the production of drugs that target various medical conditions.
Pharmaceutical Application | Compound Derived from DCNB |
---|---|
Antimicrobial Agents | 2,6-Dichloro-4-nitroaniline |
Anti-inflammatory Drugs | Various chlorinated derivatives |
Agrochemical Uses
DCNB is significant in agrochemical formulations, particularly as a herbicide and pesticide component. Its efficacy against specific pests makes it valuable for agricultural applications.
Mechanism of Action
The mechanism of action of 3,5-Dihydroxybenzaldehyde varies depending on its application. In antifungal research, it targets cellular antioxidation components, such as superoxide dismutases and glutathione reductase, disrupting redox homeostasis and inhibiting fungal growth . In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients, influencing various biological pathways .
Comparison with Similar Compounds
3,4-Dihydroxybenzaldehyde (Protocatechualdehyde): Similar in structure but with hydroxyl groups at the 3 and 4 positions.
2,4-Dihydroxybenzaldehyde: Another isomer with hydroxyl groups at the 2 and 4 positions.
Uniqueness: 3,5-Dihydroxybenzaldehyde is unique due to its specific hydroxyl group positioning, which influences its reactivity and the types of reactions it can undergo. This positioning makes it particularly useful in the synthesis of certain pharmaceuticals and complex organic molecules .
Biological Activity
2,6-Dichloronitrosobenzene (DCNB) is a synthetic organic compound that has garnered attention due to its biological activity and potential health impacts. As a member of the nitrobenzene family, it is primarily used in industrial applications, but its biological effects raise concerns regarding toxicity and carcinogenicity.
- Chemical Formula : CHClN\O
- CAS Number : 601-88-7
- Molecular Weight : 176.00 g/mol
- Physical State : Off-white solid
- Solubility : Soluble in organic solvents
Toxicity and Carcinogenicity
Research indicates that DCNB exhibits significant toxicity. It is suspected of causing cancer (classified as H351) and genetic defects (H341), according to various studies on nitrobenzene derivatives .
A notable study conducted by Kano et al. (2012) demonstrated that exposure to DCNB resulted in decreased survival rates in male and female mice subjected to high doses (3000 ppm and above). The study highlighted a dose-dependent increase in tumor incidence, particularly hepatocellular carcinoma and adenoma in females .
Dosage (ppm) | Male Survival Rate (%) | Female Survival Rate (%) |
---|---|---|
0 | 70 | 57 |
1500 | 76 | 56 |
3000 | 46 | 36 |
6000 | 42 | 38 |
Genotoxicity
In vitro studies have indicated that DCNB can induce mutagenic effects. Positive results were observed in bacterial assays using Salmonella typhimurium strains, suggesting that DCNB can cause chromosomal aberrations under certain conditions . However, no structural chromosomal aberrations were detected in cultured Chinese Hamster Lung (CHL/IU) cells at concentrations up to 140 μg/mL, indicating some variability in its genotoxic potential depending on the biological system used .
Reproductive and Developmental Toxicity
DCNB has also been assessed for its reproductive toxicity. In animal studies, it was found that high doses led to stillbirths and increased mortality among offspring during the lactation period. The No Observed Effect Level (NOEL) for reproductive toxicity was determined to be less than 8 mg/kg/day .
Case Study 1: Chronic Exposure in Mice
A chronic exposure study over two years showed significant increases in liver weights and histopathological changes such as necrosis and swelling of liver cells in both sexes at higher doses (200 mg/kg). This suggests a strong hepatotoxic effect of DCNB, correlating with the carcinogenic potential observed in the same study .
Case Study 2: Occupational Exposure
Another investigation focused on workers exposed to DCNB in industrial settings reported elevated levels of liver enzymes and other biomarkers indicative of liver damage. This aligns with findings from animal studies that demonstrate the compound's hepatotoxicity, emphasizing the need for stringent occupational safety measures .
Properties
IUPAC Name |
1,3-dichloro-2-nitrosobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-4-2-1-3-5(8)6(4)9-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYPOGVRNGUWNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333783 | |
Record name | 2,6-Dichloronitrosobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1194-66-7 | |
Record name | 2,6-Dichloronitrosobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dichloro-2-nitrosobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q1: How does 2,6-Dichloronitrosobenzene interact with its target and what are the downstream effects?
A1: this compound exhibits a specific interaction with double bonds. In a study analyzing grafted polybutadiene, this compound reacted with the double bonds present in polybutadiene grafted onto a poly(tetrafluoroethylene) surface []. This reaction generates nitroxide free radicals, which are then quantitatively detected using the spin labeling method. This interaction allows for the determination of extremely low grafting ratios, even in the range of 10⁻³–10⁻¹ (%) [].
Q2: What is the structural characterization of this compound?
A2: While the provided abstracts don't offer specific spectroscopic data, the molecular formula of this compound can be deduced as C₆H₃Cl₂NO. Its molecular weight is approximately 176 g/mol. Further structural characterization could involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Q3: Can you explain the use of this compound in the synthesis of specific compounds and its associated challenges?
A3: this compound serves as a crucial reagent in synthesizing substituted benzidines, notably 3,5-Dichlorobenzidine and 3,5,3'-Trichlorobenzidine []. This process involves reacting this compound with aniline or 2-chloroaniline to yield a substituted azobenzene. Subsequent reduction and rearrangement produce the desired benzidine derivatives []. A key challenge in synthesizing the radiolabeled version, specifically the NBD chloride ¹⁴C(U), lies in the oxidation of 2,6-dichloroaniline ¹⁴C(U) to this compound ¹⁴C(U) []. Many oxidizing agents lead to significant amounts of 2,6-dichloronitrobenzene ¹⁴C(U) as a byproduct. The research highlighted m-chloro peroxybenzoic acid as a superior oxidizing agent, minimizing this undesirable byproduct formation [].
Q4: Are there any insights into the Structure-Activity Relationship (SAR) of this compound and its derivatives?
A4: The research on chlorinated benzidines, synthesized using this compound, reveals a correlation between their structure and mutagenic activity []. 3,5,3'-Trichlorobenzidine, a derivative synthesized with this compound, exhibits the highest mutagenic activity among tested benzidine derivatives []. This finding suggests that the position and number of chlorine substituents on the benzidine structure significantly influence its biological activity. Further research on a broader range of derivatives is needed to establish comprehensive SAR rules for this class of compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.